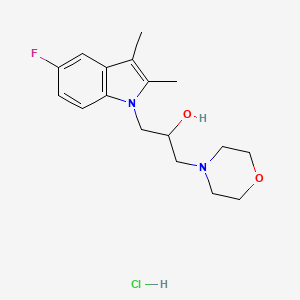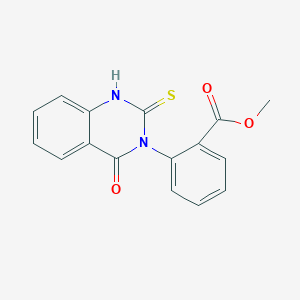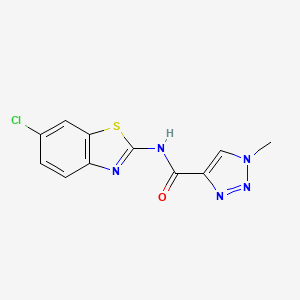![molecular formula C16H16N4O2 B6580136 N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1H-indole-2-carboxamide CAS No. 1207022-18-1](/img/structure/B6580136.png)
N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an organic compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Molecular Structure Analysis
The molecular structure of this compound includes a 6-oxo-1,6-dihydropyridazin ring attached to a propyl chain, which is further connected to a 1H-indole-2-carboxamide group . The InChI code for this compound is 1S/C7H8N2O3/c10-6-3-1-5 (8-9-6)2-4-7 (11)12/h1-3,8H,4H2, (H,9,10) (H,11,12) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.15 . It is a solid at room temperature .作用機序
The mechanism of action of 6-oxo-DHP-ICA is not yet fully understood. However, it is believed to act as an agonist of the serotonin receptor, as well as an agonist of the sigma-1 receptor. It is also believed to act as an antagonist of the dopamine receptor, as well as an agonist of the adenosine receptor.
Biochemical and Physiological Effects
6-oxo-DHP-ICA has been studied for its biochemical and physiological effects. It has been found to have an effect on the central nervous system, as well as on the cardiovascular system. It has also been found to have an effect on the immune system, as well as on the endocrine system.
実験室実験の利点と制限
6-oxo-DHP-ICA has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in solution. It also has a low toxicity profile and is relatively non-toxic. Additionally, it has a low cost and is relatively easy to store. However, it has some limitations. It is not very soluble in water, and its solubility in other solvents is limited. Additionally, its shelf life is relatively short.
将来の方向性
There are several possible future directions for 6-oxo-DHP-ICA. It may be possible to use it to study the effects of various drugs on the gastrointestinal system, as well as to investigate the biochemical and physiological effects of certain compounds on the immune system. Additionally, it may be possible to use it to study the effects of certain drugs on the metabolism, as well as to study the effects of certain drugs on the endocrine system. Furthermore, it may be possible to use it to study the effects of certain drugs on the reproductive system, as well as to study the effects of certain drugs on the cardiovascular system. Finally, it may be possible to use it to study the effects of certain drugs on the nervous system, as well as to investigate the biochemical and physiological effects of certain compounds on the endocrine system.
合成法
6-oxo-DHP-ICA is synthesized by the reaction of 1,3-dibromo-5,5-dimethylhydantoin with N,N-diethyl-2-aminopropanamide in the presence of copper(II) chloride. The reaction takes place in an aqueous solution of acetic acid, and is followed by the addition of hydrochloric acid to the reaction mixture. The resulting product is then purified by recrystallization from methanol.
科学的研究の応用
6-oxo-DHP-ICA has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of various drugs on the central nervous system, as well as to investigate the biochemical and physiological effects of certain compounds. It has also been used to study the effects of various drugs on the cardiovascular system, as well as to study the effects of certain drugs on the immune system.
Safety and Hazards
特性
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15-7-3-9-18-20(15)10-4-8-17-16(22)14-11-12-5-1-2-6-13(12)19-14/h1-3,5-7,9,11,19H,4,8,10H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJOYTSNGIHPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580053.png)

![1-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one hydrochloride](/img/structure/B6580089.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B6580097.png)

![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(ethanesulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B6580106.png)

![6-bromo-3-[1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B6580114.png)
![6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6580124.png)
![5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6580131.png)
![N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580137.png)
![N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580141.png)
![1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580148.png)
